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Xylose-4-13C

13C-MFA Metabolic flux analysis COMPLETE-MFA

Uniformly labeled [U-13C]xylose tracers fail to resolve oxidative vs. non-oxidative pentose phosphate pathway (PPP) fluxes due to obscured carbon-carbon bond connectivity. Xylose-4-13C addresses this with position-specific 13C incorporation at C4 (99 atom%), preserving isotopomer distribution information essential for COMPLETE-MFA. • Achieves ≤5% confidence intervals for major pathway fluxes when deployed as part of the five-tracer set [1-13C, 2-13C, 3-13C, 4-13C, 5-13C]xylose. • Reduces independent isotopomer equations by ~60% vs. uniform labeling in mixed-substrate (glucose-xylose) flux studies. • Enables time-resolved 13C-NMR acquisition in ≤30 min with ~90-fold signal enhancement at the C4 resonance.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12413154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-4-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1
InChIKeyPYMYPHUHKUWMLA-YCRBQOMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-4-13C: Position-Specific 13C Tracer for Metabolic Flux Analysis


Xylose-4-13C (also designated D-[4-13C]xylose) is a stable isotope-labeled analog of the natural aldopentose D-xylose, wherein the carbon-13 isotope is specifically incorporated at the C4 position of the sugar backbone [1]. This compound belongs to the class of position-specifically 13C-labeled metabolic tracers used in 13C-metabolic flux analysis (13C-MFA), a technique that quantifies intracellular carbon fluxes in living systems [2]. Unlike uniformly labeled (U-13C) tracers that label all carbon positions simultaneously, the C4-specific labeling enables precise tracking of carbon rearrangement through the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle with positional resolution [3]. The compound is typically supplied at 99 atom% 13C isotopic enrichment, with a molecular weight of 151.12 g/mol (unlabeled: 150.13 g/mol) and is exclusively intended for research applications including isotopic labeling experiments, GC-MS and NMR-based flux analyses, and metabolic engineering studies [1].

Position-specific C4 tracer for pentose phosphate pathway flux analysis
Parallel labeling experiments for non-model and thermophilic organisms
GC-MS, LC-MS/MS, and 13C-NMR metabolic flux quantification
Mixed-sugar fermentation research for lignocellulosic bioprocess development

Why Substituting Xylose-4-13C Impairs 13C-MFA


In 13C-metabolic flux analysis (13C-MFA), the positional specificity of isotopic labeling is not interchangeable—substituting Xylose-4-13C with xylose labeled at a different carbon position (e.g., [1-13C]xylose or [2-13C]xylose) fundamentally alters the isotopomer distribution patterns measured in downstream metabolites [1]. Each singly labeled tracer generates a distinct mass isotopomer distribution (MID) vector that provides unique constraint information for flux elucidation; the complete set of five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) is required to achieve the maximum statistical confidence and precision in flux estimation using the COMPLETE-MFA framework [2]. Generic substitution with a uniformly labeled (U-13C) xylose tracer fails to resolve the oxidative versus non-oxidative branches of the pentose phosphate pathway because uniform labeling obscures the carbon-carbon bond connectivity information that position-specific tracers like Xylose-4-13C uniquely preserve [3]. Furthermore, procurement of Xylose-4-13C from vendors supplying only 98% or lower isotopic enrichment introduces significant natural abundance background that compromises accurate isotopomer correction during GC-MS data processing [4].

Tracer
Target (This Product)
[4-13C]xylose, single C4 label, preserves positional carbon rearrangement data
Potential Substitute
[1-13C] or [2-13C]xylose: generates distinct isotopomer vectors; may not resolve non-oxidative PPP transketolase/transaldolase fluxes
Labeling Pattern
Target (This Product)
Single C4 label simplifies isotopomer deconvolution in mixed-substrate fermentations
Potential Substitute
[U-13C]xylose: uniform labeling may obscure carbon-carbon connectivity and cause spectral overlap with co-metabolized glucose
Enrichment
Target (This Product)
99 atom% 13C, minimizes natural abundance correction bias
Potential Substitute
97-98 atom% tracers: lower enrichment may introduce systematic flux bias of 5-15% in low-activity pathways

Xylose-4-13C: Evidence for Tracer Selection and Procurement


Contribution to Flux Precision in COMPLETE-MFA

In the COMPLETE-MFA framework, [4-13C]xylose is one of five singly labeled xylose tracers required as a parallel labeling set to achieve statistically confident flux estimations. The study used all five singly labeled tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) to experimentally validate the metabolic network model of Geobacillus LC300 [1]. Within this parallel set, [2-13C]xylose and [5-13C]xylose were identified as the two optimal individual tracers; however, the inclusion of [4-13C]xylose in the full set provided complementary constraints essential for resolving fluxes through the non-oxidative pentose phosphate pathway transketolase and transaldolase reactions, which cannot be accurately quantified using any single tracer alone [1].

Flux Precision Contribution
Head-to-head
Complete 5-tracer set resolves ~100% of central carbon fluxes (CI ≤5%); individual optimal tracers achieve 70-80% with 10-15% CI for non-oxidative PPP.
Supports full tracer set procurement
Geobacillus LC300 model; GC-MS MID data; COMPLETE-MFA framework.
13C-MFA Metabolic flux analysis COMPLETE-MFA

Position-Specific 13C Enrichment for Accurate Isotopomer Correction

For accurate GC-MS-based 13C-MFA, the isotopic purity of the tracer must be ≥99 atom% 13C to minimize natural abundance correction errors [1]. Xylose-4-13C is commercially supplied with 99 atom% 13C enrichment at the C4 position, whereas many general-purpose isotopically labeled sugars are supplied at 98% or 97% enrichment [2]. This 1-2% difference in isotopic enrichment propagates through the mass isotopomer distribution (MID) correction algorithm and can introduce systematic bias in estimated fluxes of 5-15% depending on pathway activity, particularly affecting the confidence intervals for low-flux pathways such as the oxidative PPP [1].

Enrichment & Correction
Class-level
99 atom% vs. 97-98 atom%: reported 2- to 5-fold reduction in MID correction error; flux bias reduction of 5-15% in low-activity pathways.
Supports high-enrichment specification
GC-MS with INCA/Metran correction; isotopomer spectral analysis context.
GC-MS Mass isotopomer distribution Isotopomer spectral analysis

Molecular Weight and Purity for Tracer Quantification

Xylose-4-13C is supplied with a molecular weight of 151.12 g/mol and typical chemical purity of 95% . In comparison, unlabeled D-xylose has a molecular weight of 150.13 g/mol and is often supplied at ≥99% purity for biochemical assays . The +1 Da mass shift at the C4 position creates a distinct isotopologue peak in MS1 spectra that is resolvable from the natural abundance M+1 peak of unlabeled xylose (which occurs at ~5.5% relative abundance due to natural 13C distribution), enabling accurate quantification of tracer uptake and intracellular pool labeling fractions [1].

MW & MS1 Resolution
Cross-study
151.12 g/mol; +1 Da shift at C4 yields ≥18:1 signal-to-background ratio over natural abundance M+1.
Enables unambiguous tracer quantification
LC-MS/GC-MS; unlabeled tracer fraction correction required.
Analytical chemistry Tracer quantification Quality control

Parallel 13C-Labeling in Non-Model Organisms

The [4-13C]xylose tracer has been successfully deployed in parallel 13C-labeling experiments for non-model organisms including the extremely thermophilic Geobacillus LC300 (optimal growth at 72°C, doubling time <30 min on xylose) [1]. This experimental validation demonstrates that Xylose-4-13C maintains chemical and isotopic stability under demanding cultivation conditions (elevated temperature, extended cultivation periods for isotopic steady-state labeling). In contrast, tritium (³H) or ¹⁴C-radiolabeled xylose tracers, while offering higher detection sensitivity, introduce radiation safety concerns, specialized waste disposal requirements, and regulatory compliance burdens that substantially increase total experimental cost and administrative overhead [2].

Non-Model Organism Feasibility
Class-level
Stable 13C label eliminates 40-60% overhead costs of radioisotopes; validated at 72°C cultivation in Geobacillus LC300.
Reported operational feasibility context
BSL-1 compatible; multi-week steady-state labeling.
Parallel labeling Thermophilic bacteria Strain engineering

Resolving Xylose-Specific Pathways in Mixed-Sugar Fermentations

In bioprocesses utilizing lignocellulosic hydrolysates containing both glucose and xylose, position-specifically labeled xylose tracers are required to resolve xylose-specific carbon fluxes from those derived from co-metabolized glucose [1]. The C4 position of xylose is particularly informative because the carbon skeleton rearrangement during conversion to xylulose-5-phosphate and subsequent entry into the PPP preserves the C4 label in specific isotopomers of sedoheptulose-7-phosphate and erythrose-4-phosphate that are distinguishable from glucose-derived labeling patterns [2]. Uniformly labeled [U-13C]xylose produces complex overlapping isotopomer patterns in mixed-sugar experiments that require computationally intensive deconvolution, whereas the singly labeled [4-13C]xylose tracer generates a simpler, pathway-specific labeling signature that can be directly quantified [1].

Mixed-Sugar Resolution
Class-level
Singly labeled [4-13C]xylose reduces isotopomer equations by ~60% compared to [U-13C]xylose in glucose-xylose co-feeding.
Supports pathway-specific flux partitioning
LC-MS/MS of sugar phosphate isotopomers.
Lignocellulosic biomass Mixed-sugar utilization Bioprocess engineering

NMR Signal Resolution for Metabolic Tracing

Xylose-4-13C provides a distinct 13C-NMR resonance at the C4 position that is well-resolved from other carbohydrate carbon signals, enabling unambiguous tracking of the C4 carbon through metabolic transformations without signal overlap [1]. In 13C-NMR spectra of whole-cell fermentation extracts, the natural abundance 13C signal of xylose C4 appears at approximately 70-72 ppm (dependent on anomeric configuration and pH). The 99 atom% 13C-enriched C4 signal in Xylose-4-13C produces a ~90-fold signal enhancement at this specific resonance compared to natural abundance xylose (~1.1% 13C), allowing real-time or time-resolved NMR monitoring of xylose metabolism with acquisition times reduced from several hours to under 30 minutes [2]. In contrast, uniformly 13C-labeled xylose ([U-13C]xylose) produces enhanced signals at all carbon positions simultaneously, which can cause spectral crowding and complicate assignment of specific carbon rearrangements [3].

NMR Signal Enhancement
Class-level
~90-fold signal enhancement at C4 resonance (70-72 ppm); acquisition time ≤30 min; eliminates spectral crowding from uniform label.
Supports time-resolved NMR flux measurement
150-600 MHz 13C-NMR; aqueous buffer pH 7.0-7.4.
13C-NMR Metabolite tracing Carbohydrate analysis

Xylose-4-13C: Applications in Metabolic Engineering and Fluxomics


Parallel 13C-MFA for Non-Model and Thermophilic Strains

Use Xylose-4-13C as one component of the complete set of five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], [5-13C]xylose) for parallel labeling experiments in thermophilic bacteria (e.g., Geobacillus, Thermus species) or engineered xylose-utilizing strains. The tracer set, validated in Geobacillus LC300 at 72°C with a doubling time of <30 min, enables COMPLETE-MFA analysis to quantify fluxes through glycolysis, the oxidative and non-oxidative pentose phosphate pathways, and the TCA cycle with confidence intervals ≤5% for major pathway fluxes [1]. This application is essential for metabolic engineering efforts targeting improved xylose utilization rates, enhanced thermotolerance, or redirected carbon flux toward bioproduct synthesis. Experimental design should include 3-5 parallel cultivations (one per singly labeled tracer), each achieving isotopic steady-state within 3-5 doubling times (~1.5-2.5 hours at 72°C), followed by GC-MS measurement of proteinogenic amino acid mass isotopomer distributions [1].

13C-NMR Metabolic Tracing for Carbohydrate Metabolism

Employ Xylose-4-13C at 99 atom% 13C enrichment for 13C-NMR spectroscopy studies requiring position-specific tracking of xylose carbon through metabolic pathways. The ~90-fold signal enhancement at the C4 resonance (70-72 ppm) relative to natural abundance xylose enables time-resolved NMR acquisition in ≤30 minutes, allowing real-time monitoring of xylose conversion to xylulose, xylitol, and downstream metabolites under various fermentation conditions [1]. This approach is particularly valuable for investigating the stereochemical specificity of xylose reductases and xylitol dehydrogenases, where the C4 carbon position is retained through the oxidoreductase pathway but undergoes stereochemical inversion [1]. In contrast to uniformly 13C-labeled xylose, the single-site label eliminates spectral crowding and simplifies isotopomer assignment. Procurement specification: Verify ≥99 atom% 13C enrichment and 95% chemical purity to minimize unlabeled tracer background during NMR quantification [2].

Mixed-Sugar Flux Partitioning for Lignocellulosic Bioprocesses

Deploy Xylose-4-13C in 13C-MFA studies of organisms cultivated on glucose-xylose mixtures that simulate lignocellulosic hydrolysates (typical composition: 60-70% glucose, 30-40% xylose). The C4-specific labeling enables unambiguous tracking of xylose-derived carbon into PPP intermediates (sedoheptulose-7-phosphate and erythrose-4-phosphate M+1 isotopomers) without signal overlap from co-metabolized glucose [1]. This tracer application reduces the number of independent isotopomer equations required for flux deconvolution by approximately 60% compared to uniformly labeled [U-13C]xylose, substantially improving computational efficiency and statistical confidence in mixed-substrate flux estimations [1]. Key industrial applications include: (1) optimizing co-fermentation of glucose and xylose in engineered S. cerevisiae for cellulosic ethanol production; (2) quantifying carbon loss to overflow metabolites in E. coli bioprocesses; and (3) validating metabolic engineering strategies for simultaneous hexose and pentose utilization in consolidated bioprocessing hosts [2].

GC-MS MID Analysis for Flux Quantification

Utilize Xylose-4-13C for GC-MS-based measurement of mass isotopomer distributions (MIDs) in proteinogenic amino acids as part of standard 13C-MFA workflows. The 99 atom% 13C enrichment at the C4 position minimizes natural abundance correction errors that propagate through isotopomer spectral analysis algorithms [1]. For maximum data quality, ensure the tracer lot has documented isotopic enrichment (≥99 atom%) and chemical purity (≥95%) [2]. The experimental workflow should include: (1) cultivation of target organism on xylose minimal medium containing Xylose-4-13C as the sole carbon source or as part of a tracer mixture; (2) harvesting biomass at isotopic steady-state (≥3 doubling times); (3) acid hydrolysis and derivatization of proteinogenic amino acids (typically as tert-butyldimethylsilyl derivatives); (4) GC-MS acquisition of MID data; (5) natural abundance correction using software such as INCA or Metran; and (6) flux estimation by least-squares regression against a validated metabolic network model [1]. This application is publication-ready for journals including Metabolic Engineering, Biotechnology and Bioengineering, and ACS Synthetic Biology.

Application
Selection Property
Validation Focus
Parallel 13C-MFA for non-model strains
Position-specific C4 labeling; full singly-labeled tracer set compatibility
Non-oxidative PPP flux resolution; thermophilic cultivation conditions
13C-NMR metabolic tracing
Single-site C4 enrichment for simplified spectra
Time-resolved xylose conversion monitoring; stereochemical pathway analysis
Mixed-sugar flux partitioning
C4-specific PPP intermediate labeling without glucose overlap
Hexose/pentose flux deconvolution in lignocellulosic hydrolysate models
GC-MS MID analysis for flux quantification
≥99 atom% 13C enrichment; documented chemical purity
Natural abundance correction accuracy; publication-grade flux confidence intervals

Technical Documentation Hub

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